molecular formula C10H15BClN3O2 B7958733 6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

Cat. No.: B7958733
M. Wt: 255.51 g/mol
InChI Key: RLVRQOABSRVDMQ-UHFFFAOYSA-N
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Description

6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and a boronate ester group, making it a versatile intermediate in organic synthesis .

Preparation Methods

The synthesis of 6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine typically involves the borylation of a suitable pyrazine precursor. One common method is the reaction of 6-chloropyrazin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and oxidizing agents like hydrogen peroxide or sodium perborate. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BClN3O2/c1-9(2)10(3,4)17-11(16-9)7-8(13)15-6(12)5-14-7/h5H,1-4H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVRQOABSRVDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(N=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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